molecular formula C15H19NO2 B4594727 3-Butyl-6-methoxy-2-methylquinolin-4-ol

3-Butyl-6-methoxy-2-methylquinolin-4-ol

Cat. No.: B4594727
M. Wt: 245.32 g/mol
InChI Key: FXCPPRVOLDBWLS-UHFFFAOYSA-N
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Description

3-Butyl-6-methoxy-2-methylquinolin-4-ol is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmacological research. Quinolones and their derivatives represent one of the largest classes of synthetic compounds investigated for their diverse biological activities . This specific compound features a quinoline core substituted with methoxy, methyl, and butyl functional groups, a structure that researchers study for its potential to interact with various biological targets. The primary research applications of related 4-quinolone and 6-methoxyquinoline analogs span multiple therapeutic areas. These compounds are extensively explored as potential antimicrobial agents against a range of bacterial and fungal pathogens, a critical area of study in the face of emerging antibiotic resistance . Furthermore, the quinoline scaffold is a key pharmacophore in the development of monoamine oxidase (MAO) inhibitors . MAO enzymes are important targets for the treatment of neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease, and inhibition of these enzymes leads to an increase in the levels of key neurotransmitters like noradrenaline, serotonin, and dopamine . Additional research directions for quinoline-based compounds include their evaluation for antitumor, antimalarial, and antiviral activities , highlighting the versatility of this chemical class in drug discovery . The mechanism of action for this compound is likely multifaceted and dependent on the specific research context. For antimicrobial studies, it may involve disruption of microbial enzymatic function or cell membrane integrity. In neurological research, its activity may be linked to the reversible inhibition of monoamine oxidase isoforms (MAO-A or MAO-B), thereby modulating monoaminergic neurotransmitter levels in the brain . The specific alkyl and alkoxy substitutions on the quinoline core are known to profoundly influence properties such as potency, selectivity, and membrane permeability, making structural analogs a rich area for structure-activity relationship (SAR) investigations . This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-butyl-6-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-5-6-12-10(2)16-14-8-7-11(18-3)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCPPRVOLDBWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=C(C1=O)C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-methoxy-2-methylquinolin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of p-anisidine with ethyl acetoacetate in ethanol, followed by thermal cyclization and treatment with chloroacetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-methoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

3-Butyl-6-methoxy-2-methylquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyl-6-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Butyl-6-methoxy-2-methylquinolin-4-ol with similar quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Butyl (3), Methoxy (6), Methyl (2), Hydroxyl (4) C₁₅H₁₉NO₂ ~245.32* Enhanced lipophilicity due to butyl group
6-Methoxy-2-methylquinolin-4-ol Methoxy (6), Methyl (2), Hydroxyl (4) C₁₁H₁₁NO₂ 189.21 Lacks butyl group; simpler structure
3-Chloro-6-methoxyquinolin-4-ol Chloro (3), Methoxy (6), Hydroxyl (4) C₁₀H₈ClNO₂ 209.63 Chloro substituent enhances bioactivity
2-Methyl-4-trifluoromethyl-quinolin-6-ol Trifluoromethyl (4), Methyl (2), Hydroxyl (6) C₁₁H₈F₃NO 227.18 Fluorine improves metabolic stability
4-Methylquinolin-6-ol Methyl (4), Hydroxyl (6) C₁₀H₉NO 159.19 Minimal substitution; baseline activity

*Estimated based on structural analogs.

Physicochemical Properties

  • Synthetic Complexity : Introducing the butyl group likely requires alkylation or cross-coupling reactions, contrasting with simpler chlorination () or methoxylation () routes.

Unique Advantages and Limitations

  • Advantages :
    • The butyl group may enhance pharmacokinetic properties (e.g., half-life) compared to smaller substituents.
    • Synergy between methoxy (electron-donating) and hydroxyl (hydrogen-bonding) groups could amplify target engagement.
  • Limitations :
    • Increased molecular weight (~245 g/mol) may hinder blood-brain barrier penetration.
    • Synthetic challenges in introducing the butyl group could affect scalability.

Q & A

Q. What are the standard synthetic routes for 3-Butyl-6-methoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from quinoline derivatives. Key steps include:

  • Alkylation/Substitution : Introducing the butyl group at the 3-position via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., AlCl₃ catalysis) .
  • Methoxy Group Introduction : Electrophilic substitution using methoxylation reagents (e.g., CH₃ONa in DMF) at the 6-position .
  • Hydroxyl Group Protection/Deprotection : Temporary protection (e.g., acetyl groups) to prevent undesired oxidation during synthesis .

Q. Critical Factors :

  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential for >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy singlet at δ 3.8 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons (e.g., C-4 hydroxyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 285.1834) and fragmentation patterns .
  • IR Spectroscopy : Detects O-H (3200–3500 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Methodological Answer: Contradictions often arise from:

  • Cell Line Variability : Use standardized cell lines (e.g., HEK-293 for cytotoxicity, RAW 264.7 for inflammation) .
  • Dose-Dependent Effects : Conduct full dose-response curves (e.g., 1–100 µM) to identify therapeutic windows (see Table 1) .
  • Assay Interference : Control for autofluorescence (common in quinoline derivatives) using fluorometric assays with background subtraction .

Table 1 : Inflammatory Cytokine Inhibition in RAW 264.7 Macrophages

CytokineControl (pg/mL)10 µM Treatment (pg/mL)
TNF-α250 ± 15150 ± 10*
IL-6300 ± 20180 ± 12*
IL-1β200 ± 10100 ± 8*
*P < 0.05 vs. control

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to map electron density. The 5- and 7-positions are electron-rich due to methoxy and hydroxyl groups, favoring electrophilic attack .
  • Retrosynthetic Analysis : Tools like Reaxys or SciFinder identify feasible pathways by analogy to similar quinolines (e.g., 6-methoxy-4-methylquinolin-2-ol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .

Q. How do structural modifications (e.g., replacing the butyl group) impact bioactivity?

Methodological Answer:

  • Alkyl Chain Length : Shorter chains (methyl, ethyl) reduce lipophilicity, decreasing membrane permeability but improving solubility .
  • Halogen Substitution : Adding Cl at the 3-position (as in 3-chloro-6-methoxyquinolin-4-ol) enhances antibacterial activity (MIC: 1.5 µg/mL vs. >5 µg/mL for bromo analogs) .
  • Methoxy Position : Moving the methoxy group from C6 to C8 reduces anti-inflammatory efficacy by 40% due to steric hindrance .

Q. What experimental designs optimize ultrasound-assisted synthesis for scaled-up production?

Methodological Answer:

  • Ultrasound Parameters : Frequency (20–40 kHz) and power (50–100 W) influence cavitation efficiency. Optimal sonication time: 15–30 min .
  • Continuous Flow Reactors : Improve yield (85% vs. 65% batch) by maintaining consistent temperature and mixing .
  • In-line Monitoring : Use FTIR or HPLC to track reaction progress and intermediate stability .

Q. How can researchers validate the reproducibility of biological activity data across labs?

Methodological Answer:

  • Inter-lab Collaboration : Share protocols for cell culture (e.g., passage number, serum concentration) .
  • Reference Standards : Use commercially available quinoline derivatives (e.g., chloroquine) as positive controls .
  • Data Transparency : Publish raw data (e.g., ELISA absorbance values) and statistical methods (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-6-methoxy-2-methylquinolin-4-ol
Reactant of Route 2
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3-Butyl-6-methoxy-2-methylquinolin-4-ol

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